molecular formula C8H6N2O3 B170296 3-Methoxy-4-nitrobenzonitrile CAS No. 177476-75-4

3-Methoxy-4-nitrobenzonitrile

Cat. No. B170296
M. Wt: 178.14 g/mol
InChI Key: LCBUSDDLYBHQFA-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrobenzonitrile is a chemical compound with the molecular formula C8H6N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride is one of the most advantageous approaches due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .


Molecular Structure Analysis

The molecular structure of 3-Methoxy-4-nitrobenzonitrile is characterized by a linear formula of C8H6N2O3 . The molecular weight of this compound is 178.149 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methoxy-4-nitrobenzonitrile include a molecular weight of 178.14 g/mol . The compound has a complexity of 240 and a topological polar surface area of 78.8 Ų .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis from Vanillin

    A synthesis route for 3-Methoxy-4-chloro-5-nitrobenzonitrile, a related compound, was developed from vanillin, highlighting its potential as a precursor in synthetic chemistry (Sun & Kao, 1981).

  • Hydrogenation Processes

    In a study on the hydrogenation of nitrobenzonitriles, the position of the nitro group relative to the nitrile group was found to significantly influence the hydrogenation process, suggesting that 3-Methoxy-4-nitrobenzonitrile could have specific reactivity patterns (Koprivova & Červený, 2008).

  • Gefitinib Synthesis

    The synthesis of Gefitinib, a cancer treatment drug, involved the use of a derivative of 4-Methoxy-2-nitrobenzonitrile, indicating the potential application of 3-Methoxy-4-nitrobenzonitrile in pharmaceutical synthesis (Jin et al., 2005).

  • Tele Nucleophilic Aromatic Substitutions

    A study on tele nucleophilic aromatic substitutions using 3-Trichloromethylbenzonitrile demonstrates the versatility of nitrobenzonitriles in complex chemical transformations (Giannopoulos et al., 2000).

  • Molecular Structure Investigation

    The molecular structures of various nitrobenzonitriles, including 3-nitrobenzonitrile, were analyzed to understand their electron-withdrawing effects and potential applications in structural chemistry (Graneek et al., 2018).

Analytical and Physical Chemistry

  • MALDI MS Analysis

    4-hydroxy-3-nitrobenzonitrile has been identified as a versatile matrix for MALDI mass spectrometry, suitable for analyzing small molecules, peptides, and proteins, indicating the potential utility of similar compounds like 3-Methoxy-4-nitrobenzonitrile in analytical applications (Gu et al., 2021).

  • Solubility Studies

    Investigations into the solubility of various nitrobenzonitriles in different solvents provide insights into the solvation behavior and physical properties of these compounds, which could be relevant for 3-Methoxy-4-nitrobenzonitrile (Zheng et al., 2018).

  • Thermodynamic Functions

    The thermodynamic functions associated with the solubility of nitrobenzonitriles have been extensively studied, providing a foundation for understanding the thermodynamic properties of 3-Methoxy-4-nitrobenzonitrile (Chen et al., 2017).

Safety And Hazards

Safety data sheets indicate that this chemical is considered hazardous. It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It also has specific target organ toxicity (single exposure), with the target organs being the respiratory system .

properties

IUPAC Name

3-methoxy-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c1-13-8-4-6(5-9)2-3-7(8)10(11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBUSDDLYBHQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447611
Record name 3-Methoxy-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-nitrobenzonitrile

CAS RN

177476-75-4
Record name 3-Methoxy-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methoxy-4-nitrobenzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 3-methoxy-4-nitrobenzamide (8 g, 41 mmol) in dioxane (300 mL) was added pyridine (32 g, 408 mmol), followed by dropwise addition of trifluoroacetic anhydride (43 g, 204 mmol). The reaction mixture was stirred at room temperature for 5 h. Water was added to quench the reaction. The mixture was concentrated, then the residue was partitioned between ethyl acetate and water. The organic layer was separated, the aqueous layer was extracted with ethyl acetate. The organic layers were combined, washed with water, aqueous saturated CuSO4 solution, brine, dried over MgSO4, and concentrated to give 3-methoxy-4-nitrobenzonitrile as a off white solid (6.5 g, 90%)
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
90%

Synthesis routes and methods II

Procedure details

To a cooled solution of 3-methoxybenzonitrile (10 g, 75 mmol) in acetic anhydride (150 ml) was added 70% nitric acid (60 mL) at a rate that kept the reaction mixture below 50° C. After 1 h the reaction mixture was poured onto ice (400 cc) and extracted with ethyl acetate. The ethyl acetate layer was washed with water, and dried (Na2SO4). Concentration under reduced pressure and chromatography with ethyl acetate/hexanes gave 2.69 g (20%) of 3-methoxy-4-nitrobenzonitrile: 1H NMR (DMSO-d6): δ 8.04 (d, 1H), 7.93 (d, 1H), 7.61 (dd, 1H), 3.97 (s, 3H). 3-Methoxy-4-nitrobenzonitrile (2.6 g, 14.6 mmol) was suspended in ethanol(100 mL) and added to a mixture of 5% platinum on carbon (250 mg) in ethanol (150 mL). The reaction mixture was stirred under a hydrogen gas atmosphere. After 24 h the reaction was filtered, concentrated, and chromatographed (ethyl acetate/hexanes, 25/75) to yield 1.3 g (60%) of 4-amino-3-methoxybenzonitrile: 1H NMR (DMSO-d6): δ 7.1 (m, 2H), 6.65 (d, 1H), 5.77 (br s, 2H), 3.79 (s, 3H). 4-Amino-3-methoxybenzonitrile (1.3 g, 8.77 mmol) and 3,4-diethoxy-3-cyclobutene-1,2-dione (1.5 g, 8.82 mmol) in ethanol (50 mL) was heated in an oil bath at 110°-115° C. for 3 days. The reaction mixture was filtered hot, and the filtrate was reduced to half its volume. Filtration gave 0.58 g (24%) of a yellow solid: mp 159°-161° C.; 1H NMR (DMSO-d6): δ 10.42 (br s, 1H), 7.54 (d, 1H), 7.44 (dd, 1H), 7.39 (d, 1H), 4.70 (q, 2H), 3.86 (s, 3H), 1.36 (t, 3H). IR (KBr): 3413, 3026, 2650, 2576, 2439, 1719, 1630, 1548 cm-1 ; MS (m/z) 272 (M+).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

25 g (150.504 mmol) 3-fluoro-4-nitrobenzonitrile and 25 g (462.757 mmol) sodium methoxide are dissolved in 125 ml THF at 0° C. This reaction mixture is stirred for 30 min. The reaction mixture is extracted with ethyl acetate and 1 N hydrochloric acid. The organic phase is dried with magnesium sulphate and the solvent is eliminated in vacuo.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
E Verner, BA Katz, JR Spencer, D Allen… - Journal of medicinal …, 2001 - ACS Publications
… The crude 3-methoxy-4-nitrobenzonitrile 43 (1.0 g, 5.6 mmol) was stirred in DMSO (7 mL) and heated to 75 C. A 40% solution of methylamine in water (1 mL) was added and the mixture …
Number of citations: 159 pubs.acs.org
JA Butera, MM Antane, SA Antane… - Journal of medicinal …, 2000 - ACS Publications
… gave 2.69 g (20%) of 3-methoxy-4-nitrobenzonitrile: 1 H NMR (DMSO-d 6 ) δ 8.04 (d, 1H), 7.93 (d, 1H), 7.61 (dd, 1H), 3.97 (s, 3H). 3-Methoxy-4-nitrobenzonitrile (2.6 g, 14.6 mmol) was …
Number of citations: 126 pubs.acs.org
Z Li, S Mei, J Liu, J Huang, H Yue, T Ge, K Wang… - European Journal of …, 2023 - Elsevier
Polo like kinase 1 (PLK1) is a serine/threonine kinase that is widely distributed in eukaryotic cells and plays an important role in multiple phases of the cell cycle. Its importance in …
Number of citations: 2 www.sciencedirect.com
NJ Bunce, KL Stephenson - Canadian Journal of Chemistry, 1989 - cdnsciencepub.com
… This procedure yielded a white solid (0.09 g), 3-methoxy-4-nitrobenzonitrile 14; mp 150-151C (lit. (16) mp 151C); IR: 2230 (CN) cm-'; NMR 6: 4.06 (s, 3H),7.23(d, lH),7.87 (dd,J=lOHz, J=…
Number of citations: 16 cdnsciencepub.com

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